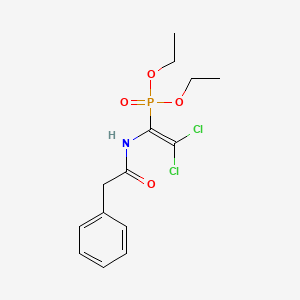

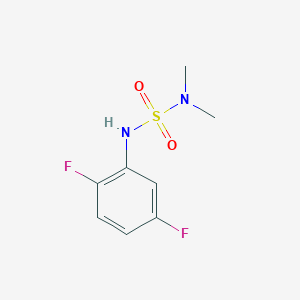

![molecular formula C18H14BrN5O B2748492 5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 895093-65-9](/img/structure/B2748492.png)

5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that likely contains a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring . These types of compounds are often used in pharmaceuticals and agrochemicals .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as 5-substituted 1H-tetrazoles, can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .Molecular Structure Analysis

The molecular structure of this compound likely involves a 1,2,3-triazole ring and a 1,2,4-oxadiazole ring, as well as phenyl rings and a bromine atom .Scientific Research Applications

Antimicrobial Activities

Compounds similar to 5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole have been studied for their antimicrobial activities. For instance, derivatives of 1,2,4-triazole have shown antimicrobial properties against various bacterial and fungal strains. These compounds were synthesized and characterized using methods like NMR, IR, and Mass spectroscopy, indicating their potential as antimicrobial agents (Kaneria et al., 2016).

Antileishmanial Activity

Some derivatives of 1,2,4-triazole and 1,3,4-oxadiazole have been evaluated for antileishmanial activity. These compounds, upon testing, showed significant activity against Leishmania species, suggesting their potential in the development of treatments for leishmaniasis (Süleymanoğlu et al., 2017).

Corrosion Inhibition

Research has explored the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors. These compounds demonstrated effectiveness in protecting mild steel in sulphuric acid environments. The study involved various methods like gravimetric, electrochemical, and SEM analyses to assess the corrosion inhibition properties (Ammal et al., 2018).

Organic Optoelectronic Devices

Oxadiazole derivatives have been investigated for their potential application in organic optoelectronic devices. These compounds' thermal stabilities and low orbital energy levels make them suitable as electron-transporting or hole-blocking materials in such devices (Liu et al., 2007).

Future Directions

Future research could focus on further exploring the potential uses of this compound in pharmaceuticals and agrochemicals, given the known pharmacological effects of similar compounds . Additionally, more research could be done to fully understand the synthesis, chemical reactions, and mechanism of action of this compound.

properties

IUPAC Name |

5-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN5O/c1-11-7-9-13(10-8-11)17-20-18(25-22-17)16-12(2)24(23-21-16)15-6-4-3-5-14(15)19/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOYEUKDWFRJJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2748422.png)

![2,5-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2748423.png)

![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-chloro-2,2-dimethylpropanoate](/img/structure/B2748424.png)

![[2-Methyl-1-(2-nitrophenyl)sulfonylpiperazin-2-yl]methanol](/img/structure/B2748427.png)

![7-[(E)-But-2-enyl]-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![4-[4-Methyl-3-(methylsulfonyl)-6-phenyl-2-pyridinyl]morpholine](/img/structure/B2748432.png)